2-(4-Aminophenyl)-2-oxoacetic acid

描述

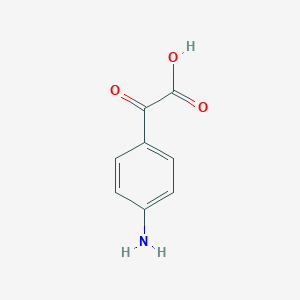

2-(4-Aminophenyl)-2-oxoacetic acid is an α-keto acid derivative featuring a phenyl ring substituted with an amino group at the para position. Its structure combines a reactive oxoacetic acid moiety with a functional aromatic amine, making it valuable in organic synthesis and medicinal chemistry. The compound is synthesized via the reaction of arenediazonium salts with alkenes and nitriles under oxidative conditions (80°C, O₂/Na₂CO₃) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylacetic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound. The reaction conditions typically include:

Temperature: Room temperature to 80°C

Solvent: Aqueous or alcoholic medium

Reaction Time: 2-6 hours

Another method involves the use of catalytic hydrogenation of 4-nitrophenylacetic acid over a palladium catalyst to produce the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process typically involves:

Catalyst: Palladium on carbon

Pressure: 1-5 atm of hydrogen

Temperature: 50-100°C

Solvent: Methanol or ethanol

化学反应分析

Types of Reactions

2-(4-Aminophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxo group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: 2-(4-Nitrophenyl)-2-oxoacetic acid

Reduction: 2-(4-Aminophenyl)-2-hydroxyacetic acid

Substitution: N-Substituted amides of this compound

科学研究应用

2-(4-Aminophenyl)-2-oxoacetic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.

Materials Science: It is used in the preparation of polymers and resins with specific properties.

Biology: It is employed in the study of enzyme inhibitors and as a probe for biochemical assays.

Industry: It is utilized in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 2-(4-Aminophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular processes.

相似化合物的比较

Comparison with Structural Analogs

Structural and Electronic Variations

The primary structural analogs of 2-(4-aminophenyl)-2-oxoacetic acid differ in the substituents on the phenyl ring. Key examples include:

Key Observations :

- Electron-donating groups (e.g., -NH₂, -OCH₃) reduce the electrophilicity of the carbonyl carbon, slowing nucleophilic attacks but enhancing aromatic ring reactivity.

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity and stabilize transition states in decarboxylation or cyclization reactions .

生物活性

2-(4-Aminophenyl)-2-oxoacetic acid, also known as 4-Amino-2-oxoacetic acid, is an organic compound with the molecular formula C8H7NO3. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C8H7NO3

- Molecular Weight: 165.15 g/mol

- Structure:

- Contains an amino group attached to a phenyl ring.

- Connected to an oxoacetic acid moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial membranes and essential cellular processes. This suggests that this compound may possess similar mechanisms of action.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Potent inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Moderate inhibition |

Anticancer Activity

Preliminary studies suggest that this compound could serve as a building block for anticancer agents. Its structural features allow for modifications that enhance its efficacy against cancer cell lines. The compound's ability to interact with cellular pathways involved in cancer proliferation is under investigation .

Target Interaction

The compound is believed to interact with various molecular targets within bacterial cells, leading to:

- Disruption of membrane integrity.

- Inhibition of protein synthesis.

- Interference with DNA replication processes.

Pharmacokinetics

Related compounds have been metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites. This metabolic pathway may influence the pharmacological profile of this compound and its derivatives.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, with an IC50 value indicating effective concentration for inhibition.

Research on Anticancer Potential

In another study, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell growth. Some derivatives exhibited higher potency than the parent compound, suggesting that structural modifications could enhance anticancer activity .

常见问题

Q. What are the key synthetic routes for 2-(4-Aminophenyl)-2-oxoacetic acid, and how do reaction conditions influence yield?

Basic Research Question

The compound can be synthesized via hydrolysis of ethyl oxalyl chloride derivatives or oxidation of substituted glycine analogs. For example, analogous methods for related compounds (e.g., 2-(4-Chlorophenyl)-2-oxoacetic acid) involve reacting aryl amines with ethyl oxalyl chloride, followed by hydrolysis under acidic or basic conditions . Yield optimization requires precise control of stoichiometry, temperature (typically 0–25°C), and solvent polarity. Evidence from similar syntheses shows yields ranging from 49% to 77% depending on substituent reactivity and purification methods (e.g., recrystallization vs. column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question

1H NMR and 13C NMR are critical for structural elucidation. Key signals include:

- Aromatic protons (δ 7.2–8.3 ppm, depending on substitution pattern) .

- Carbonyl carbons (C=O, δ ~165–175 ppm) .

IR spectroscopy identifies hydrogen bonding (N-H stretch ~3200–3400 cm⁻¹) and carbonyl groups (C=O stretch ~1680–1720 cm⁻¹) . Mass spectrometry (ESI-MS or APCI-MS) confirms molecular weight, with typical [M+H]+ peaks around m/z 194 .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Basic Research Question

The compound is polar and soluble in water, ethanol, and DMSO but insoluble in non-polar solvents. Stability studies indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the oxoacetic moiety. Storage at 4°C in inert atmospheres (N₂/Ar) is recommended to prevent oxidation of the amine group .

Q. How does intramolecular hydrogen bonding influence tautomerism and reactivity in this compound?

Advanced Research Question

The planar structure facilitates intramolecular hydrogen bonding between the amine (N-H) and carbonyl (C=O) groups, stabilizing the keto tautomer over the enol form . Computational studies (DFT) predict a ~5–10 kcal/mol energy difference favoring the keto form. This bonding reduces nucleophilicity at the amine, impacting reactions like acylation or metal coordination .

Q. What mechanistic insights explain its role as a ligand in metal-catalyzed reactions?

Advanced Research Question

The compound acts as a bidentate ligand, coordinating via the amine and carbonyl oxygen. In catalysis, it stabilizes transition metals (e.g., Cu²⁺, Fe³⁺) in oxidation reactions. Kinetic studies suggest a Langmuir-Hinshelwood mechanism, where substrate adsorption on the metal complex is rate-limiting .

Q. How can researchers resolve contradictions in reported spectroscopic or synthetic data for this compound?

Advanced Research Question

Discrepancies often arise from impurities (e.g., unreacted starting materials) or tautomeric equilibria. Strategies include:

- Cross-validation using 2D NMR (HSQC, HMBC) to confirm connectivity .

- Replicating syntheses under inert atmospheres to prevent oxidation .

- Computational validation (e.g., comparing experimental and DFT-calculated IR spectra) .

Q. What are its emerging applications in medicinal chemistry, particularly as a pharmacophore or PROTAC component?

Advanced Research Question

Derivatives of this compound are explored as kinase inhibitors or protein degraders (PROTACs). For example, indoleglyoxylic acid analogs (structurally related) show antimicrobial activity by targeting bacterial cell wall synthesis . Its amine group enables conjugation to E3 ligase ligands, forming chimeric molecules for targeted protein degradation .

属性

IUPAC Name |

2-(4-aminophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTIQRYMOADNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15535-99-6 | |

| Record name | 4-Amino-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15535-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。